molecular formula C17H20O2 B12565558 6-[1-(Benzyloxy)prop-2-en-1-yl]bicyclo[2.2.1]heptan-2-one CAS No. 144190-80-7

6-[1-(Benzyloxy)prop-2-en-1-yl]bicyclo[2.2.1]heptan-2-one

Cat. No.: B12565558
CAS No.: 144190-80-7
M. Wt: 256.34 g/mol
InChI Key: XMOBKGMINMADFV-UHFFFAOYSA-N
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Description

6-[1-(Benzyloxy)prop-2-en-1-yl]bicyclo[221]heptan-2-one is a chemical compound that belongs to the class of bicyclic ketones This compound is characterized by a bicyclo[221]heptane ring system substituted with a benzyloxyprop-2-en-1-yl group at the 6-position and a ketone functional group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[1-(Benzyloxy)prop-2-en-1-yl]bicyclo[2.2.1]heptan-2-one can be achieved through a multi-step process involving the following key steps:

    Formation of the Bicyclo[2.2.1]heptane Ring System: This can be accomplished through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile.

    Introduction of the Benzyloxyprop-2-en-1-yl Group: This step involves the alkylation of the bicyclo[2.2.1]heptane ring system with 1-(benzyloxy)prop-2-en-1-yl bromide in the presence of a strong base such as sodium hydride.

    Oxidation to Form the Ketone: The final step involves the oxidation of the resulting intermediate to introduce the ketone functional group at the 2-position. This can be achieved using oxidizing agents such as Jones reagent or PCC (pyridinium chlorochromate).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the Diels-Alder reaction and advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

6-[1-(Benzyloxy)prop-2-en-1-yl]bicyclo[2.2.1]heptan-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to form more complex structures.

    Reduction: Reduction of the ketone group can yield the corresponding alcohol.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include Jones reagent, PCC, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

6-[1-(Benzyloxy)prop-2-en-1-yl]bicyclo[2.2.1]heptan-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme-catalyzed reactions and as a probe for biological pathways.

    Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-[1-(Benzyloxy)prop-2-en-1-yl]bicyclo[2.2.1]heptan-2-one involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the ketone group can act as an electrophile in various reactions. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptan-2-one: A simpler analog without the benzyloxyprop-2-en-1-yl group.

    1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one: Another analog with different substituents on the bicyclo[2.2.1]heptane ring.

Uniqueness

6-[1-(Benzyloxy)prop-2-en-1-yl]bicyclo[2.2.1]heptan-2-one is unique due to the presence of the benzyloxyprop-2-en-1-yl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

144190-80-7

Molecular Formula

C17H20O2

Molecular Weight

256.34 g/mol

IUPAC Name

6-(1-phenylmethoxyprop-2-enyl)bicyclo[2.2.1]heptan-2-one

InChI

InChI=1S/C17H20O2/c1-2-17(19-11-12-6-4-3-5-7-12)15-9-13-8-14(15)16(18)10-13/h2-7,13-15,17H,1,8-11H2

InChI Key

XMOBKGMINMADFV-UHFFFAOYSA-N

Canonical SMILES

C=CC(C1CC2CC1C(=O)C2)OCC3=CC=CC=C3

Origin of Product

United States

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